
8-(4-Chlorophenyl)-3,7-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenyl)-3,7-dihydropurin-6-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine core substituted with a 4-chlorophenyl group, making it an interesting subject for research in medicinal chemistry and other scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one typically involves the condensation of appropriate purine derivatives with 4-chlorophenyl reagents. One common method includes the use of 4-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with a halogenated purine precursor . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
8-(4-Chlorophenyl)-3,7-dihydropurin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with nucleic acids, affecting cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 8-Phenyl-3,7-dihydropurin-6-one
- 8-(4-Methylphenyl)-3,7-dihydropurin-6-one
- 8-(4-Fluorophenyl)-3,7-dihydropurin-6-one
Comparison: 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H7ClN4O |
|---|---|
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
8-(4-chlorophenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7ClN4O/c12-7-3-1-6(2-4-7)9-15-8-10(16-9)13-5-14-11(8)17/h1-5H,(H2,13,14,15,16,17) |
Clé InChI |
PBYHKKGJPXTYFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


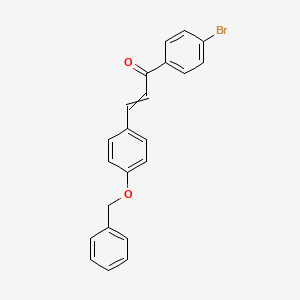
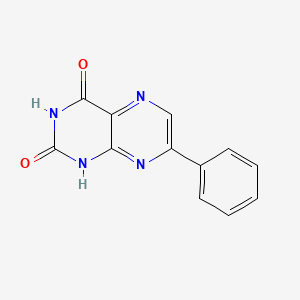
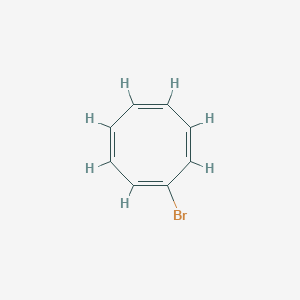
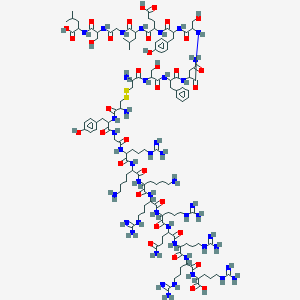
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13382481.png)
![3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B13382486.png)
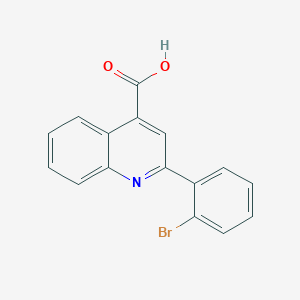
![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B13382501.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)
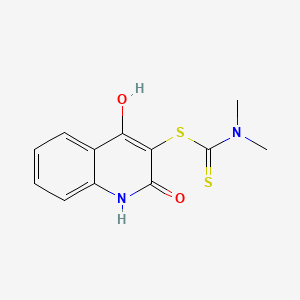
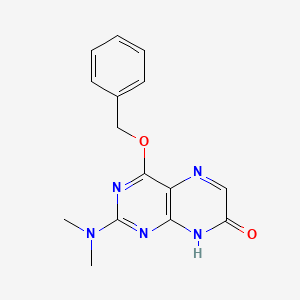
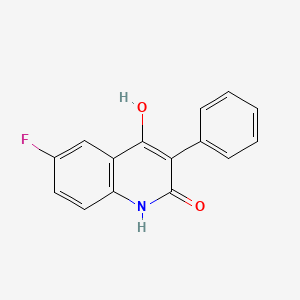
![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B13382520.png)
